molecular formula C13H8Cl2INO B6064881 N-(3,5-dichlorophenyl)-4-iodobenzamide CAS No. 6171-91-1

N-(3,5-dichlorophenyl)-4-iodobenzamide

Cat. No.: B6064881
CAS No.: 6171-91-1
M. Wt: 392.02 g/mol
InChI Key: PRZALAFRXDICKL-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a para-iodine substituent on the benzamide ring. Its molecular formula is C₁₃H₈Cl₂INO, with a molecular weight of 397.02 g/mol.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-9-5-10(15)7-12(6-9)17-13(18)8-1-3-11(16)4-2-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZALAFRXDICKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362370
Record name N-(3,5-dichlorophenyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6171-91-1
Record name N-(3,5-dichlorophenyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-iodobenzamide typically involves the reaction of 3,5-dichloroaniline with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-dichlorophenyl)succinimide (NDPS)
  • Structure : Succinimide core with 3,5-dichlorophenyl substitution.
  • Activity : Nephrotoxic fungicide metabolized by cytochrome P450 enzymes to hydroxylated derivatives (e.g., 2-NDHSA; Kₘ = 1.76 mM, Vₘₐₓ = 31.01 nmol/10⁶ cells/hr) .
  • The iodine atom could enhance stability or alter metabolic pathways.
4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)
  • Structure : Benzamide with para-iodine and a piperidinyl-benzyl group.
  • Activity : Central nervous system (CNS) activity inferred from structural similarity to sigma receptor ligands (e.g., BD 1008, BD 1047) .
  • Comparison : The 3,5-dichlorophenyl group in the target compound may shift selectivity away from CNS targets toward antimicrobial or antifungal applications.

Agrochemical Derivatives

RP-30228 (Iprodione Metabolite)
  • Structure : Imidazolidinecarboxamide with 3,5-dichlorophenyl and isopropyl groups.
  • Activity : Fungicide metabolite with agricultural residue concerns .
  • Comparison : The target compound’s simpler benzamide scaffold lacks the imidazolidine ring, suggesting different degradation kinetics and environmental persistence.
N-(3,4-Dichlorophenyl)propanamide (Propanil)
  • Structure : Propanamide with 3,4-dichlorophenyl substitution.
  • Activity : Herbicide targeting acetyl-CoA carboxylase .
  • Comparison : The para-iodine in the target compound may enhance binding affinity compared to propanil’s chlorine, but positional isomerism (3,5- vs. 3,4-dichloro) alters electronic effects.

Structural Analogues in Drug Discovery

N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide
  • Structure : Benzamide with 2-chloro, 5-iodo, and 3-acetylphenyl groups.
Protease Inhibitors with 3,5-Dichlorophenyl Moieties
  • Example: (2S)-N-((2-cyanopyrimidin-4-yl)methyl)-2-(2-(3,5-dichlorophenyl)propanamido)-3-methoxypropanamide.
  • Activity : Picomolar-range IC₅₀ values against proteases .
  • Comparison: The dichlorophenyl group in both compounds likely contributes to hydrophobic binding interactions, but the target’s iodine may introduce steric or electronic effects distinct from methoxy or cyanopyrimidine groups.

Research Implications and Gaps

  • Metabolic Stability : The iodine atom in N-(3,5-dichlorophenyl)-4-iodobenzamide may slow oxidative metabolism compared to chlorine-substituted analogs like NDPS.
  • Toxicity Profile : Structural similarities to nephrotoxic NDPS warrant in vitro hepatocyte and renal cell assays for the target compound.
  • Agrochemical Potential: The dichlorophenyl group’s prevalence in fungicides (e.g., iprodione metabolites) suggests utility in crop protection, but iodine’s cost and environmental impact require evaluation.

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